3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid
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Overview
Description
The [1,2,4]triazolo[4,3-a]pyridine core is a heterocyclic compound, which means it’s a cyclic compound with at least two different elements. This core is present in a number of drug classes due to its potential biological activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives often involves aromatic nucleophilic substitution . For example, one method involves stirring a mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, the appropriate 3-(substituted benzylideneamino)-5-mercapto-1H-1,2,4-triazoles, and anhydrous potassium carbonate in DMF .Scientific Research Applications
Synthesis and Biological Assessment of Heterocyclic Compounds
Researchers have developed methods for synthesizing novel heterocyclic compounds starting from chloropyridine carboxylic acids, including those related to the [1,2,4]triazolo[4,3-a]pyridine scaffold. These compounds exhibit a variety of interesting biological properties, such as antifungal and antibacterial activities. A specific example includes the creation of acetamides bearing an 1,2,4-oxadiazole cycle, demonstrating the versatility of this chemical framework in generating biologically active molecules (Karpina et al., 2019).
Structural Analysis and Antifungal Activity
The crystal structure of a novel [1,2,4]Triazolo[4,3-a]Pyridine compound with antifungal activity has been determined, highlighting the compound's potential in addressing fungal infections. This study emphasizes the structural features that may contribute to the biological efficacy of such compounds (Wang et al., 2018).
Oxidative Cyclization Techniques
Innovative synthetic methodologies involving oxidative cyclization have been employed to generate [1,2,4]Triazolo[4,3-a]pyridines, showcasing efficient routes to access these heterocyclic systems. These methods open up new avenues for the rapid synthesis of triazolopyridines with diverse substituents, enhancing their utility in scientific research (El-Kurdi et al., 2021).
Electrochemical Properties
The electrochemical properties of compounds incorporating the [1,2,4]triazolo[4,3-b][1,3,4]thiadiazole and related structures have been studied, indicating their potential for various applications beyond biological activity. Such studies contribute to understanding the broader utility of these heterocycles in scientific research (Tan et al., 2007).
Antimicrobial and Anticancer Evaluations
A series of sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety was synthesized and evaluated for their antifungal and insecticidal activities. This research highlights the potential of these compounds in developing new antimicrobial and anticancer agents, demonstrating the significance of structural modifications in enhancing biological activities (Xu et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound can effectively halt cell cycle progression, making it a potential therapeutic agent for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, preventing cells from transitioning from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and the induction of apoptosis, particularly in cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cells, with IC50 values in the nanomolar range . This suggests that the compound could have potential as a therapeutic agent for certain types of cancer .
Biochemical Analysis
Biochemical Properties
It is known that triazole compounds, which include 3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Cellular Effects
Some compounds displayed moderate antiproliferative activities against three cancer cells
Molecular Mechanism
It is known that triazole compounds can bind with high affinity to multiple receptors , which could potentially lead to changes in gene expression and enzyme activity
Properties
IUPAC Name |
3-(5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c10-6-2-1-3-7-11-12-8(13(6)7)4-5-9(14)15/h1-3H,4-5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSUMCMFTVOQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)Cl)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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